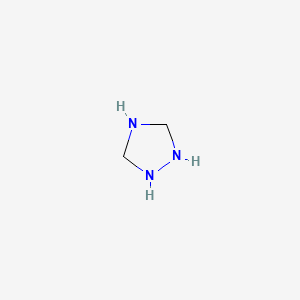

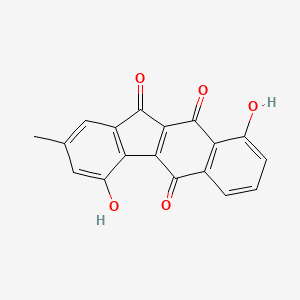

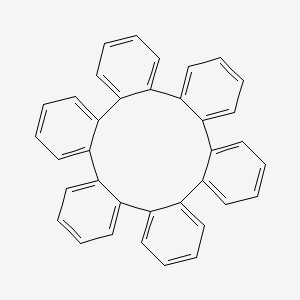

![molecular formula C19H22O2 B1236690 2-méthoxy-4-prop-2-énylphénol;[(E)-prop-1-ényl]benzène CAS No. 8007-80-5](/img/structure/B1236690.png)

2-méthoxy-4-prop-2-énylphénol;[(E)-prop-1-ényl]benzène

Vue d'ensemble

Description

Cassia oil is extracted from the bark of the Cinnamomum cassia plant. It is a warm and spicy essential oil with a sweet, cinnamon-like aroma . Although its scent and chemical makeup is similar to Cinnamon Bark oil, Cassia essential oil stands out on its own . It is used in baking, beverages, massages, personal aroma, cleaning, and diffusing . Cassia oil is known for its warm, spicy aroma, similar to cinnamon. It’s commonly used in aromatherapy and has a diverse range of applications .

Synthesis Analysis

Cassia oil is derived by steam distillation of the cassia bark, leaves, and twigs . Cassia is similar to true cinnamon (sometimes called Ceylon cinnamon) and mimics some cinnamon benefits and uses . They’re from the same botanical family, and they both have a spicy, warm aroma — but cassia bark oil is sweeter than cinnamon .

Molecular Structure Analysis

The main components of Cassia oil are benzaldehyde, chavicol, cinnamic aldehyde, cinnamyl acetate, and linalool . These components contribute to the oil’s distinctive aroma and therapeutic properties .

Chemical Reactions Analysis

The concentrations of the main aldehydes differed in different parts of the plant and were affected by the extent of thinning . The influence on cinnamaldehyde in the bark was minor, but was much greater in the branches and leaves .

Physical and Chemical Properties Analysis

Cassia oil’s main chemical components are cinnamaldehyde, cinnamyl acetate, cinnamic acid, and coumarin, each contributing to the oil’s distinctive aroma and therapeutic properties .

Applications De Recherche Scientifique

Applications antioxydantes

L’huile de cannelle de Chine présente des propriétés antioxydantes significatives. Elle est utilisée pour piéger les radicaux libres et protéger contre le stress oxydatif, qui peut conduire à des maladies chroniques telles que le cancer et les maladies cardiaques . L’activité antioxydante de l’huile est attribuée à ses composants chimiques, qui peuvent neutraliser les radicaux libres nocifs dans l’organisme.

Activités antibactériennes et antimicrobiennes

L’huile s’est avérée posséder des activités antibactériennes et antimicrobiennes. Elle est efficace contre une variété de bactéries pathogènes et peut être utilisée pour prévenir et traiter les infections. Des études ont démontré son efficacité contre des organismes tels que Klebsiella pneumoniae, suggérant un potentiel d’utilisation dans les traitements antibactériens .

Activité anticancéreuse

La recherche indique que l’huile de cannelle de Chine a des propriétés anticancéreuses. Elle a été testée contre diverses lignées de cellules cancéreuses, y compris l’adénocarcinome pulmonaire, et a montré des résultats prometteurs dans l’inhibition de la croissance cellulaire. Cela suggère des applications potentielles dans le développement de thérapies anticancéreuses .

Effets anti-inflammatoires et analgésiques

L’huile de cannelle de Chine est connue pour ses effets anti-inflammatoires et analgésiques. Elle peut être utilisée pour soulager la douleur et réduire l’inflammation dans des affections telles que l’arthrite. Les composés de l’huile interfèrent avec les voies inflammatoires, procurant un soulagement des symptômes .

Effets antidiabétiques et anti-obésité

Des études ont révélé que l’huile de cannelle de Chine peut avoir des applications dans la gestion du diabète et de l’obésité. Elle peut influencer les voies métaboliques et aider à réguler la glycémie, ce qui est crucial pour la gestion du diabète. De plus, elle peut prévenir l’accumulation de graisse corporelle, contribuant ainsi au contrôle du poids .

Propriétés antivirales

Les propriétés antivirales de l’huile en font un candidat potentiel pour le traitement des infections virales. Elle peut inhiber la réplication des virus, offrant une alternative naturelle pour la gestion d’affections comme la grippe ou le rhume .

Santé gastro-intestinale

L’huile de cannelle de Chine soutient la santé gastro-intestinale en favorisant un microbiome intestinal sain et en favorisant la digestion. Son principal constituant, la cannelle, soutient la santé des cellules de l’intestin et du côlon, ce qui peut empêcher les toxines et l’inflammation de causer des problèmes digestifs .

Effets neuroprotecteurs et immunomodulateurs

Enfin, l’huile de cannelle de Chine a des effets neuroprotecteurs et immunomodulateurs. Elle peut protéger les cellules nerveuses des dommages et soutenir les fonctions cognitives. De plus, elle peut moduler le système immunitaire, ce qui pourrait être bénéfique pour les affections ayant une composante immunitaire .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The global cassia essential oil market is being aided by the growth of the essential oil market, which reached a volume of 223.72 thousand metric tons in 2023 and expected to grow at a CAGR of 8% in the forecast period of 2024-2032 . The rising demand for essential oils is the primary factor driving the growth of the cassia essential oil industry .

Propriétés

IUPAC Name |

2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2.C9H10/c1-3-4-8-5-6-9(11)10(7-8)12-2;1-2-6-9-7-4-3-5-8-9/h3,5-7,11H,1,4H2,2H3;2-8H,1H3/b;6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTRXPUEIZZFGE-RPPWHJSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow or brown liquid; Darkened and thickened by exposure to air; [Merck Index] Yellow to yellow-brown oily liquid with a sweet woody odor; [Good Scents MSDS] | |

| Record name | Cassia oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cassia oil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 volume in 3 volumes of 70% ethanol at 20 °C (Cassia oil); 1 volume in 2 volumes of 70% ethanol at 20 °C (Cinnamon leaf oil); 1 volume in at least 3 volumes of 70% ethanol (Cinnamon bark oil), Slightly soluble in water | |

| Record name | OIL OF CINNAMON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.052-1.070 at 20/20 °C (Cassia oil); 1.037-1.053 at 20/20 °C (Cinnamon leaf oil); 1.010-1.030 at 25/25 °C (Cinnamon bark oil) | |

| Record name | OIL OF CINNAMON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

8007-80-5 | |

| Record name | Cassia oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oils, cassia | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OIL OF CINNAMON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

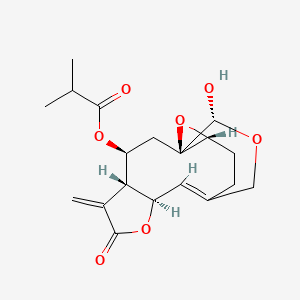

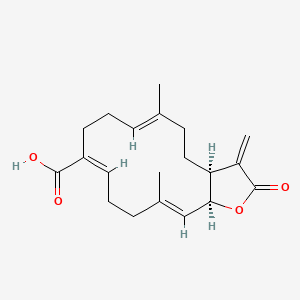

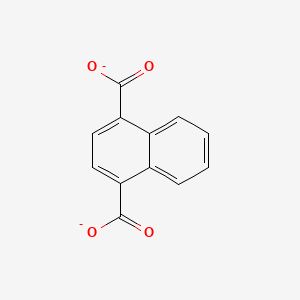

![(10S,13R,17R)-17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236613.png)

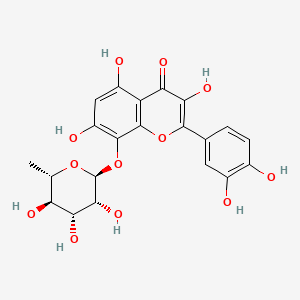

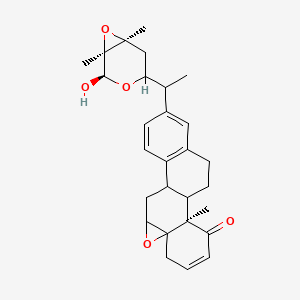

![N-[bis(methylthio)methylideneamino]-4-hydroxybenzamide](/img/structure/B1236623.png)